molecular formula C15H17N3O2 B12903427 Ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate CAS No. 69731-61-9

Ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate

Cat. No.: B12903427
CAS No.: 69731-61-9
M. Wt: 271.31 g/mol
InChI Key: GTRZIOVKPCNCCZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an ethyl ester group at position 5, a methyl group at position 2, and an o-tolylamino group at position 4 of the pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a β-dicarbonyl compound and a nitrogen-containing reagent. For instance, ethyl acetoacetate can react with urea in the presence of an acid catalyst to form the pyrimidine ring.

    Introduction of the o-Tolylamino Group: The o-tolylamino group can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with o-toluidine under appropriate conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group at position 5 of the pyrimidine ring. This can be achieved by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core structure but differs in the substituents attached to the ring.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrimidine ring, but with a different arrangement of nitrogen atoms and additional fused rings.

Uniqueness

Ethyl 2-methyl-4-(o-tolylamino)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its o-tolylamino group, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Properties

CAS No.

69731-61-9

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

ethyl 2-methyl-4-(2-methylanilino)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-4-20-15(19)12-9-16-11(3)17-14(12)18-13-8-6-5-7-10(13)2/h5-9H,4H2,1-3H3,(H,16,17,18)

InChI Key

GTRZIOVKPCNCCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2C)C

Origin of Product

United States

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